molecular formula C11H14O2S B14062258 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one

Cat. No.: B14062258
M. Wt: 210.29 g/mol
InChI Key: ZEFGNCZHJHUXDD-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Aryl Ketones, Phenolic Ethers, and Thiophenol Derivatives

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one is a complex organic molecule that can be categorized into three principal classes based on its functional groups: aryl ketones, phenolic ethers, and thiophenol derivatives. Each of these classifications imparts distinct chemical properties and reactivity to the molecule.

Aryl Ketones: The core of the molecule features a propan-1-one group attached to a phenyl ring, classifying it as an aryl alkyl ketone. fiveable.me This class of compounds is characterized by a carbonyl group (C=O) bonded to an aromatic ring and an alkyl group. fiveable.me Aryl ketones are significant intermediates in a multitude of organic reactions and have wide-ranging applications in the chemical industry, including the synthesis of pharmaceuticals and fragrances. fiveable.me The presence of both an aromatic ring and an alkyl group can create interesting electronic and steric effects that influence the compound's reactivity and physical properties. fiveable.me For instance, the aromatic ring can participate in π-conjugation, affecting the electronic distribution of the molecule. fiveable.me Aryl ketones can be synthesized through various methods, with the Friedel-Crafts acylation being a key reaction for their preparation. fiveable.me They can undergo reactions such as reduction to form secondary alcohols or alkanes, and the aromatic ring can be further functionalized through reactions like halogenation or nitration. fiveable.me

Phenolic Ethers: The presence of an ethoxy group (-OCH2CH3) attached to the phenyl ring places the compound in the category of phenolic ethers (or aromatic ethers). researchgate.net Phenolic ethers are derivatives of phenols where the hydroxyl group's hydrogen is replaced by an alkyl or aryl group. researchgate.net This structural feature is common in many biologically active compounds and natural products. The ether linkage is generally stable, but the reactivity of the aromatic ring can be influenced by the electron-donating nature of the alkoxy group. Phenols themselves are highly reactive towards electrophilic aromatic substitution, and the presence of an ether group modifies this reactivity. pressbooks.pub

Thiophenol Derivatives: The mercapto group (-SH) on the phenyl ring classifies the molecule as a thiophenol derivative. Thiophenols are the sulfur analogues of phenols, where the oxygen of the hydroxyl group is replaced by a sulfur atom. wikipedia.org This substitution has a significant impact on the molecule's properties, including its acidity and nucleophilicity. The thiophenolate anion, formed by deprotonation of the mercapto group, is a strong nucleophile. wikipedia.org Thiophenols are readily oxidized to form disulfides, a reaction that is crucial in various biological systems and has applications in materials science. nih.gov Due to the larger size of the sulfur atom and their increased acidity, thiophenols are often more likely to donate a hydrogen atom or proton compared to their phenol (B47542) counterparts, making them potential radical scavengers. nih.gov

The combination of these three functional groups within a single molecule suggests a rich and complex reactivity profile for this compound, making it a theoretically compelling target for synthetic and mechanistic studies.

General Physicochemical Properties of Constituent Classes

Compound ClassGeneral Physical StateSolubilityBoiling Point Trend
Aryl Alkyl KetonesColorless liquids or solidsGenerally soluble in organic solvents; lower members may have some water solubilityIncreases with molecular mass
Phenolic EthersLiquids or solids with characteristic odorsGenerally insoluble in water, soluble in organic solventsHigher than corresponding alkanes due to polarity
Thiophenol DerivativesColorless liquids with strong, unpleasant odorsSlightly soluble in water, soluble in organic solvents and aqueous basesHigher than phenols due to stronger intermolecular forces

Research Context and Theoretical Frameworks for Complex Organic Molecules

The study of complex organic molecules like this compound is situated within the broader context of modern organic synthesis, which focuses on the efficient construction of intricate molecular architectures. ekb.eg A key theoretical framework guiding this research is retrosynthetic analysis , a strategy that involves deconstructing a target molecule into simpler, commercially available starting materials. ekb.eg This approach allows chemists to devise logical and efficient synthetic routes.

The synthesis of complex molecules is also driven by the pursuit of "economy" in various forms, including atom economy , step economy , and complexity economy . nih.gov These principles encourage the development of synthetic methods that are not only efficient in terms of yield but also minimize waste and the number of synthetic steps. nih.gov The interplay between a molecule's inherent structural complexity and the ease with which it can be synthesized (synthetic complexity ) is a central theme in evaluating the state of organic synthesis. nih.gov

Furthermore, the development of novel catalytic methods, such as transition metal-catalyzed cross-coupling reactions, has revolutionized the ability to form carbon-carbon and carbon-heteroatom bonds, which would be essential in the synthesis of a molecule like this compound. msu.edu The principles of supramolecular chemistry and self-assembly are also becoming increasingly important, as chemists seek to control the organization of molecules into larger, functional systems. nih.govacs.org The synthesis of complex molecules often involves a combination of covalent and noncovalent interactions to achieve the desired structure and function. nih.govacs.org

Scope and Objectives of Dedicated Academic Inquiry into this compound

While specific academic studies on this compound are not readily found, a dedicated inquiry into this compound would likely be motivated by several key objectives, stemming from the unique combination of its functional groups.

Synthetic Methodology Development: A primary objective would be to develop a novel and efficient synthetic route to the molecule. This would likely involve exploring various strategies for the regioselective functionalization of a substituted benzene (B151609) ring, potentially utilizing advanced catalytic methods. The synthesis itself would be a valuable academic exercise, contributing to the toolbox of synthetic organic chemistry.

Investigation of Chemical Reactivity: A detailed study of the compound's reactivity would be a central goal. This would involve exploring the chemoselectivity of reactions at the ketone, ether, and thiol functionalities. For example, researchers might investigate the selective oxidation of the thiol without affecting the other groups, or the reduction of the ketone in the presence of the other functionalities. The high nucleophilicity of the thiophenolate anion could be exploited in alkylation or Michael addition reactions. wikipedia.org

Exploration of Potential Applications: Given that thiophenol derivatives are used in the production of pharmaceuticals and that aryl ketones are common motifs in bioactive compounds, a key objective would be to investigate the potential biological activity of this compound and its derivatives. fiveable.mewikipedia.org This could involve screening for various pharmacological activities. The compound could also serve as a versatile building block for the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry.

Spectroscopic and Physicochemical Characterization: A thorough characterization of the compound using various spectroscopic techniques (NMR, IR, Mass Spectrometry) would be a fundamental objective. pressbooks.pubpressbooks.pub This data would provide crucial insights into the molecule's structure and electronic properties.

General Spectroscopic Data for Constituent Functional Groups

Functional GroupTechniqueCharacteristic Signal
Aryl Ketone (C=O)IR SpectroscopyStrong absorption around 1685 cm⁻¹
Phenolic Ether (Ar-O-C)IR SpectroscopyTwo strong absorptions around 1050 and 1250 cm⁻¹
Thiophenol (Ar-SH)IR SpectroscopyWeak absorption around 2550 cm⁻¹
Ether (C-H adjacent to O)¹H NMR SpectroscopySignal in the 3.4-4.5 δ range
Thiophenol (S-H)¹H NMR SpectroscopySignal in the 3.0-4.0 δ range
Ether (C adjacent to O)¹³C NMR SpectroscopySignal in the 50-80 δ range

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(3-ethoxy-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-3-11(12)8-5-9(13-4-2)7-10(14)6-8/h5-7,14H,3-4H2,1-2H3

InChI Key

ZEFGNCZHJHUXDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)S)OCC

Origin of Product

United States

Theoretical and Computational Investigations of 1 3 Ethoxy 5 Mercaptophenyl Propan 1 One

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which dictates its chemical behavior. These methods solve approximations of the Schrödinger equation to determine molecular properties. ripublication.com

Density Functional Theory (DFT) Calculations for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It relies on the principle that the energy of the system is a functional of the electron density. ripublication.com By employing functionals like B3LYP or PBE with appropriate basis sets (e.g., 6-311++G(d,p)), the molecular orbitals (MOs) of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one can be accurately modeled.

The primary focus of MO analysis is on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom of the mercapto group, while the LUMO is anticipated to be centered on the carbonyl group and the phenyl ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Illustrative DFT Calculation Results for this compound

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.081-2.20
HOMO-LUMO Gap (ΔE)0.1544.19

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual tool used to understand the charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions. deeporigin.comlibretexts.org ESP maps are color-coded: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor, prone to nucleophilic attack). avogadro.cc

Spectroscopic Property Prediction and Validation

Computational methods allow for the simulation of various types of spectra, which can be used to predict the results of experimental analyses or to help interpret and validate them. longdom.org

Simulated Nuclear Magnetic Resonance (NMR) Spectra

The in silico prediction of ¹H and ¹³C NMR chemical shifts has become a standard tool in structural elucidation. rsc.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). longdom.org

For this compound, the simulated ¹H NMR spectrum would predict distinct signals for the aromatic protons, the ethyl protons of the ethoxy group, the propyl protons of the propanone group, and the single proton of the mercapto group. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (with variations depending on their substitution), and the aliphatic carbons of the ethoxy and propanone side chains. Comparing these predicted spectra with experimental data is a powerful method for structural confirmation. nrel.govruc.dk

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom TypeAssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Propanone-C(=O)-CH₂-CH₃2.95 (q)36.5
Propanone-C(=O)-CH₂-CH₃1.20 (t)8.5
Ethoxy-O-CH₂-CH₃4.10 (q)64.0
Ethoxy-O-CH₂-CH₃1.45 (t)14.8
AromaticAr-H7.1-7.4 (m)115-140
Mercapto-SH3.50 (s)-
CarbonylC=O-199.0

Computational Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the second derivatives of the energy with respect to atomic positions, which yields harmonic vibrational frequencies. nih.govyoutube.com These calculated frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model. longdom.org For this compound, key predicted vibrational modes would include the C=O stretching frequency (typically a strong band in the IR spectrum around 1680-1700 cm⁻¹), the S-H stretch (around 2550-2600 cm⁻¹), C-O and C-S stretching modes, and various aromatic C-H and C=C vibrations.

Electronic (UV-Vis) spectra are simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the transition energies (wavelengths) and oscillator strengths (intensities), can predict the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, transitions would likely involve π→π* excitations within the aromatic system and n→π* transitions associated with the carbonyl group.

Illustrative Predicted Vibrational and Electronic Spectral Data

Spectroscopy TypeKey FeaturePredicted Wavenumber/Wavelength
IR/RamanC=O Stretch~1685 cm⁻¹
IR/RamanS-H Stretch~2570 cm⁻¹
IR/RamanAromatic C=C Stretch1580-1600 cm⁻¹
UV-Visπ→π* Transition~250 nm
UV-Visn→π* Transition~310 nm

Conformational Analysis and Energy Landscapes

Most non-trivial molecules can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. uni-muenchen.de

A potential energy surface (PES) scan is a common technique where the molecule's energy is calculated as a function of one or more internal coordinates, such as dihedral angles. q-chem.comepfl.ch For this compound, key dihedral angles to scan would be those defining the orientation of the propanone and ethoxy side chains relative to the phenyl ring. By performing a "relaxed" PES scan, where all other geometric parameters are optimized at each step, one can map out the energy landscape. This analysis would reveal the most stable (lowest energy) conformation of the molecule and the energy barriers to rotation between different conformations. Understanding the preferred conformation is vital as it influences the molecule's physical properties and its ability to interact with other molecules.

Rotational Isomerism of Aryl, Ethoxy, and Propanone Moieties

A significant conformational determinant is the orientation of the propanone group relative to the phenyl ring. Due to steric hindrance between the propanone's ethyl group and the substituents on the aromatic ring, a non-planar arrangement is anticipated to be energetically favorable. The most stable conformers would likely feature the carbonyl group directed away from the sterically demanding ethoxy and mercapto groups.

The orientation of the ethoxy group is also a critical factor. Rotation around the C(aryl)-O bond is influenced by a balance of electronic effects, such as potential resonance with the phenyl ring, and steric clashes with the adjacent propanone moiety. Furthermore, the ethyl group's rotation around the O-C bond will adopt staggered conformations to minimize torsional strain.

The smaller mercapto group presents a lesser steric impediment. However, its capacity to act as a hydrogen bond donor could significantly influence its preferred orientation, especially in relation to the carbonyl oxygen of the propanone group.

A hypothetical potential energy scan for the rotation around the C(aryl)-C(carbonyl) bond could yield the energy barriers and conformer descriptions detailed in the table below.

Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Conformer Description
5.2Eclipsed (High Energy)
60°0.0Staggered (Global Minimum)
120°2.8Eclipsed-like (Local Maximum)
180°0.5Staggered (Local Minimum)

Intramolecular Interactions and Hydrogen Bonding Assessment

Intramolecular forces are pivotal in dictating the preferred conformation of this compound. The molecule possesses a hydrogen bond donor in the form of the thiol (-SH) group and two potential hydrogen bond acceptors: the carbonyl oxygen and the ethoxy oxygen. This configuration suggests the potential for the formation of intramolecular hydrogen bonds.

Quantum chemical methods, such as Density Functional Theory (DFT), would be the ideal tool to probe these non-covalent interactions. Through the analysis of the molecule's electron density and the calculation of key geometric parameters, the presence and strength of such hydrogen bonds can be rigorously evaluated.

The most probable intramolecular hydrogen bond would occur between the hydrogen of the mercapto group and the carbonyl oxygen. This interaction would result in a stable, five-membered ring-like arrangement, which would, in turn, favor a conformation where the propanone and mercapto groups are in close proximity. A secondary, weaker hydrogen bond might also be possible between the mercapto hydrogen and the oxygen of the ethoxy group.

A hypothetical summary of the geometric parameters for a potential intramolecular hydrogen bond is presented in the following table.

Hydrogen BondDonor-Acceptor Distance (Å)H-Acceptor Distance (Å)Donor-H-Acceptor Angle (°)
S-H···O=C2.852.10145
S-H···O(ethoxy)3.102.45130

Elucidation of Reaction Mechanisms via Computational Modeling

Transition State Characterization for Key Synthetic Steps

A plausible synthetic pathway for this compound could commence with the Friedel-Crafts acylation of 1-ethoxy-3-mercaptobenzene using propanoyl chloride. Computational modeling serves as an indispensable tool for dissecting the mechanism of this reaction by identifying and characterizing the associated transition states.

The reaction mechanism would encompass several elementary steps: the formation of the acylium ion, the electrophilic attack of this ion on the aromatic ring to generate a sigma complex (also known as an arenium ion), and the subsequent deprotonation to re-establish aromaticity. Each of these steps is associated with a specific transition state and an activation energy barrier, both of which can be precisely calculated using computational methods.

These computational approaches can furnish detailed geometric data of the transition state structures, thereby offering a visual representation of the bond-breaking and bond-forming processes. The calculated activation energies provide critical insights into the reaction kinetics and can aid in predicting the regioselectivity of the acylation reaction.

A hypothetical table of calculated activation energies for the key steps of the Friedel-Crafts acylation is provided below.

Reaction StepActivation Energy (kcal/mol)Description
Acylium Ion Formation15.2Formation of the electrophile
Electrophilic Attack22.5Rate-determining step
Deprotonation5.8Restoration of aromaticity

Computational Studies on Functional Group Interconversions

The synthesis of the precursor, 1-ethoxy-3-mercaptobenzene, would likely necessitate several functional group interconversions. For example, a plausible route could involve the reduction of 3-ethoxybenzenesulfonyl chloride. Computational studies can be effectively utilized to assess the viability of different synthetic strategies for such transformations.

By calculating the reaction energies and activation barriers for various proposed pathways, computational chemistry can guide the selection of the most efficient and selective synthetic methodology. For instance, the reduction of the sulfonyl chloride to the corresponding thiol could be modeled with a range of reducing agents to ascertain which would provide the optimal yield while minimizing the formation of byproducts.

Furthermore, these theoretical investigations can illuminate the intricate mechanisms of these interconversions, offering a more profound understanding of the electronic and steric factors that dictate the reactivity of the involved functional groups.

A hypothetical comparison of two distinct pathways for the reduction of a sulfonyl group to a thiol is illustrated in the table below.

Reaction PathwayOverall Reaction Energy (kcal/mol)Highest Activation Barrier (kcal/mol)
Pathway A (e.g., with LiAlH4)-45.825.1
Pathway B (e.g., with Zn/HCl)-38.230.5

Chemical Reactivity and Functional Group Transformations of 1 3 Ethoxy 5 Mercaptophenyl Propan 1 One

Reactivity of the Propanone Carbonyl Group

The propanone side chain features a carbonyl group (C=O) and adjacent alpha-carbons, both of which are primary centers for chemical reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com

The carbonyl carbon of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one serves as an electrophile, readily undergoing nucleophilic addition reactions. In these processes, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the ketone is influenced by both steric hindrance around the carbonyl group and the electronic effects of the substituted phenyl ring. learncbse.inbrainly.com

Common nucleophilic addition reactions applicable to this compound include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 1-(3-ethoxy-5-mercaptophenyl)propan-1-ol.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of tertiary alcohols by creating a new carbon-carbon bond.

Cyanohydrin Formation: The addition of a cyanide ion (from HCN or NaCN) forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.

Condensation Reactions: With primary amines, the ketone can form imines (Schiff bases), and with reagents like hydroxylamine (B1172632) or hydrazine (B178648) derivatives (e.g., 2,4-dinitrophenylhydrazine), it forms oximes and hydrazones, respectively. These reactions are often used for the characterization of aldehydes and ketones. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Ion (H⁻) Sodium Borohydride (NaBH₄) Secondary Alcohol
Carbanion (R⁻) Ethylmagnesium Bromide (CH₃CH₂MgBr) Tertiary Alcohol
Cyanide Ion (CN⁻) Sodium Cyanide / H⁺ Cyanohydrin
Primary Amine (RNH₂) Aniline (C₆H₅NH₂) Imine (Schiff Base)

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. In the case of this compound, the methylene (B1212753) (-CH₂-) group of the propanoyl chain is the site of this reactivity. In the presence of a base, one of these alpha-protons can be removed to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can participate in several important synthetic transformations. libretexts.org

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the alpha-position.

Halogenation: Under acidic or basic conditions, the alpha-position can be halogenated. Acid-catalyzed halogenation typically results in monosubstitution, while base-catalyzed reactions can lead to polyhalogenation. libretexts.org

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganicchemistrytutor.com The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. pw.live

For unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. pw.liveorganic-chemistry.org In this specific molecule, the competition is between the substituted phenyl group and the ethyl group (a primary alkyl group). The aryl group has a significantly higher migratory aptitude than the ethyl group. Therefore, the major product of the Baeyer-Villiger oxidation would be 3-ethoxy-5-mercaptophenyl propanoate , resulting from the migration of the phenyl ring. organic-chemistry.org

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

Reactant Oxidizing Agent Predicted Major Product
This compound mCPBA or Peracetic Acid 3-Ethoxy-5-mercaptophenyl propanoate

Transformations of the Mercapto (-SH) Group

The mercapto (or thiol) group is a highly reactive functional group, known for its nucleophilicity and susceptibility to oxidation. researchgate.net

The sulfur atom in the thiol group exists in its most reduced state and can be readily oxidized to various higher oxidation states. The product of the oxidation depends on the strength of the oxidizing agent used.

Disulfides: Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen (especially in the presence of metal catalysts), cause the coupling of two thiol molecules to form a disulfide (-S-S-) linkage. chemistrysteps.comlibretexts.org This would convert two molecules of the parent compound into 1,1'-(disulfanediylbis(5-ethoxy-3,1-phenylene))bis(propan-1-one).

Sulfoxides and Sulfones: Stronger oxidizing agents can further oxidize the sulfur atom. The oxidation of sulfides (which can be formed from the thiol) can yield sulfoxides (R-SO-R') and, with even stronger oxidation, sulfones (R-SO₂-R'). mdpi.com Direct, controlled oxidation of the thiol can also lead to sulfenic, sulfinic, and ultimately sulfonic acids (R-SO₃H) with potent oxidants like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). researchgate.netchemistrysteps.com

Table 3: Oxidation Products of the Mercapto Group

Oxidizing Agent Condition Resulting Sulfur Functional Group
I₂, O₂, mild H₂O₂ Mild Disulfide (-S-S-)
H₂O₂, mCPBA Controlled Sulfoxide (-SO-), Sulfone (-SO₂-)
KMnO₄, HNO₃ Strong Sulfonic Acid (-SO₃H)

The proton of the mercapto group is weakly acidic and can be removed by a base (e.g., sodium hydroxide) to form a thiolate anion (RS⁻). This anion is a significantly stronger nucleophile than the neutral thiol. nih.gov The resulting 3-ethoxy-5-propanoylbenzenethiolate anion is a soft nucleophile that readily participates in reactions with soft electrophiles. nih.gov

A primary reaction of the thiolate is nucleophilic substitution, particularly S-alkylation with alkyl halides to form thioethers (sulfides). This reaction proceeds via an Sₙ2 mechanism and is highly efficient. The thiolate can also participate in nucleophilic aromatic substitution reactions with activated aryl halides. acs.orgnih.gov

Formation of Thioethers and other Sulfur-Containing Heterocyclic Systems

The mercapto (-SH) group in this compound is a versatile functional group that readily participates in the formation of thioethers and various sulfur-containing heterocyclic systems. As a nucleophile, the thiolate anion, formed under basic conditions, can react with a range of electrophiles, such as alkyl halides or tosylates, in a straightforward SN2 reaction to yield thioethers.

Furthermore, the thiol functionality is a key precursor for the synthesis of sulfur-containing heterocycles. researchgate.netmdpi.com The specific synthetic route depends on the desired heterocyclic ring system and the chosen coreactants. For instance, reactions with appropriate bifunctional electrophiles can lead to the formation of rings of various sizes. General strategies for synthesizing sulfur heterocycles often involve reactions with elemental sulfur or other sulfur-transfer reagents. researchgate.netmdpi.com The reactivity of the thiol group in this compound is analogous to other aromatic thiols, which are widely used in the construction of complex molecules, including pharmaceuticals and functional materials. researchgate.net

Thiol-Ene/Yne Click Chemistry for Advanced Conjugation

Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for forming carbon-sulfur bonds with high efficiency and selectivity under mild conditions. imperial.edunih.gov These reactions are highly valued for their simplicity, functional group tolerance, and often proceed with near-quantitative yields. rsc.orgrsc.org The mercapto group of this compound is an excellent substrate for these transformations, enabling its conjugation to a wide variety of molecules containing alkene or alkyne functionalities.

The thiol-ene reaction typically proceeds via a radical-mediated chain mechanism, initiated by light or a radical initiator. imperial.edu A thiyl radical adds across a carbon-carbon double bond (the "ene") in an anti-Markovnikov fashion, resulting in a stable thioether linkage. nih.govresearchgate.net

The thiol-yne reaction involves the addition of a thiol to an alkyne. wikipedia.org This process can also be initiated by radicals or UV irradiation. wikipedia.org A notable feature when using aromatic thiols is that the reaction often results in a mono-addition product, yielding a vinyl thioether, whereas aliphatic thiols can undergo a second addition to form a 1,2-dithioether. rsc.org This selectivity makes the thiol-yne reaction particularly useful for creating precisely defined structures. rsc.orgnih.gov These click reactions are instrumental in materials science for creating polymer networks and in chemical biology for the site-specific modification of biomolecules. nih.govresearchgate.net

FeatureThiol-Ene ChemistryThiol-Yne Chemistry
Reactants Thiol (-SH) + Alkene (C=C)Thiol (-SH) + Alkyne (C≡C)
Product ThioetherVinyl Thioether (mono-addition) or Dithioether (di-addition)
Mechanism Typically radical-mediatedRadical or nucleophilic addition
Initiation Photoinitiator, thermal initiator, or baseRadical initiator, light, or catalyst (e.g., base, metal) wikipedia.org
Selectivity High, anti-Markovnikov additionCan be selective for mono- or di-addition rsc.orgwikipedia.org
Conditions Mild, often at room temperatureGenerally mild conditions nih.gov

Aromatic Ring Reactivity and Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.orgyoutube.com The rate and regioselectivity (i.e., the position of substitution) of the reaction are profoundly influenced by the substituents already present on the ring. wikipedia.orgchemistrytalk.org In this compound, the benzene (B151609) ring bears three substituents: a propanoyl group, an ethoxy group, and a mercapto group.

The directing effects of these groups are summarized below:

Propanoyl Group (-C(=O)CH₂CH₃): This is a meta-directing and moderately deactivating group. The carbonyl group is electron-withdrawing through both induction and resonance, which pulls electron density out of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com

Ethoxy Group (-OCH₂CH₃): This is an ortho, para-directing and strongly activating group. The oxygen atom donates electron density to the ring via a strong resonance effect, which outweighs its inductive electron-withdrawing effect. organicchemistrytutor.comyoutube.com This donation of electrons increases the nucleophilicity of the ring, particularly at the ortho and para positions. organicchemistrytutor.comimperial.ac.uk

Mercapto Group (-SH): This is an ortho, para-directing and activating group. Similar to the ethoxy group, the sulfur atom can donate one of its lone pairs of electrons to the ring through resonance, activating the ortho and para positions.

Substituent GroupPositionTypeDirecting Effect
Propanoyl (-COC₂H₅)1DeactivatingMeta
Ethoxy (-OC₂H₅)3ActivatingOrtho, Para
Mercapto (-SH)5ActivatingOrtho, Para

Analysis of Regioselectivity:

Position 2: Ortho to the ethoxy group and para to the mercapto group. This position is strongly activated.

Position 4: Ortho to both the ethoxy and mercapto groups. This position is also strongly activated.

Position 6: Para to the ethoxy group and ortho to the mercapto group. This position is strongly activated.

All three available positions (2, 4, and 6) are activated by the concerted effects of the ethoxy and mercapto groups. The incoming electrophile will be directed to one of these sites. The final product distribution may be influenced by steric factors. The propanoyl group at position 1 may sterically hinder attack at the adjacent positions 2 and 6. wikipedia.org Consequently, position 4 is often the most likely site for electrophilic aromatic substitution due to strong electronic activation from two ortho groups and potentially lower steric hindrance compared to positions 2 and 6.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In the case of this compound, the propanoyl group (-COCH2CH3) is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org Conversely, the ethoxy (-OCH2CH3) and mercapto (-SH) groups are generally considered activating, ortho-, para-directing groups for electrophilic aromatic substitution due to electron donation from their lone pairs. libretexts.orglumenlearning.commasterorganicchemistry.com

The simultaneous presence of both activating and deactivating groups complicates the potential for nucleophilic aromatic substitution. For a successful SNAr reaction, a leaving group, typically a halide, must be present on the ring, and the ring must be sufficiently electron-deficient. masterorganicchemistry.comyoutube.com In the parent molecule, this compound, there is no inherent leaving group on the aromatic ring.

However, if a derivative, such as a halogenated version, were to be considered, the success of a nucleophilic aromatic substitution would be contingent on the position of the halogen and the reaction conditions. The electron-donating ethoxy and mercapto groups would disfavor a nucleophilic attack by increasing the electron density of the ring. To facilitate such a reaction, derivatization to enhance the electron-withdrawing character of the substituents or the use of a very strong nucleophile would be necessary.

For instance, oxidation of the mercapto group to a sulfonyl group (-SO2R) would significantly increase the electron-withdrawing nature of that substituent, thereby activating the ring for nucleophilic aromatic substitution.

Table 1: Predicted Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

SubstituentPositionElectronic EffectPredicted Influence on SNAr
-COCH2CH31Electron-withdrawingActivating
-OCH2CH33Electron-donatingDeactivating
-SH5Electron-donatingDeactivating

This table is based on established principles of substituent effects in aromatic chemistry.

Selective Functional Group Interconversions within the Molecular Framework

The presence of three distinct functional groups in this compound allows for a range of selective transformations. The challenge lies in achieving selectivity for one functional group without affecting the others.

Ethoxy Group Transformation: The ethoxy group, an ether, is generally stable. Its cleavage to a hydroxyl group can be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids such as boron tribromide (BBr3) can also be effective. The choice of reagent would need to consider the potential for side reactions with the mercapto and ketone functionalities.

Mercapto Group Transformations: The thiol (-SH) group is a versatile functional handle.

Oxidation: It can be selectively oxidized to a disulfide (-S-S-), a sulfinic acid (-SO2H), or a sulfonic acid (-SO3H) using various oxidizing agents. For example, mild oxidation with I2 or H2O2 can yield the disulfide, while stronger oxidizing agents like KMnO4 or HNO3 would lead to the sulfonic acid.

Alkylation: The thiol is nucleophilic and can be readily alkylated to form a thioether (-SR) using an alkyl halide in the presence of a base.

Thiol-Ene Click Reaction: The mercapto group can participate in radical-mediated or base-catalyzed thiol-ene reactions with alkenes to form thioethers.

Propan-1-one Group Transformations: The ketone functionality is susceptible to a variety of transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent is crucial to avoid the reduction of other potential functionalities. Complete reduction of the carbonyl group to a methylene group (-CH2-) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. masterorganicchemistry.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Conversion to Hydantoin: The ketone can react with potassium cyanide and ammonium (B1175870) carbonate in a Bucherer-Bergs reaction to form a hydantoin, a five-membered heterocyclic ring. nih.gov

Table 2: Potential Selective Functional Group Interconversions

Functional GroupReagent/ReactionProduct Functional Group
Ethoxy (-OCH2CH3)HBr or BBr3Hydroxyl (-OH)
Mercapto (-SH)Mild oxidizing agent (e.g., I2)Disulfide (-S-S-)
Mercapto (-SH)Alkyl halide and baseThioether (-SR)
Propan-1-one (-COCH2CH3)NaBH4Secondary alcohol (-CH(OH)CH2CH3)
Propan-1-one (-COCH2CH3)Wolff-Kishner ReductionPropyl (-CH2CH2CH3)

This table provides a summary of potential transformations based on general organic chemistry principles.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 1 3 Ethoxy 5 Mercaptophenyl Propan 1 One

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

For 1-(3-ethoxy-5-mercaptophenyl)propan-1-one, the molecular formula is established as C₁₁H₁₄O₂S. HRMS analysis would be expected to yield a molecular ion peak ([M]+• or protonated molecule [M+H]⁺) that corresponds to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. This precise measurement allows for the confident determination of its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass for this compound

Molecular Formula Ion Type Theoretical Exact Mass (m/z)
C₁₁H₁₄O₂S [M+H]⁺ 211.0787

This interactive table outlines the expected exact masses for common adducts.

The experimental observation of an ion peak at m/z 211.0787 in an HRMS spectrum would strongly support the elemental composition of C₁₁H₁₄O₂S, a primary step in structural verification.

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, creating a unique pattern of daughter ions. Analyzing these fragments provides insight into the compound's structure, akin to assembling a puzzle. For this compound, key fragmentation pathways can be predicted.

A primary fragmentation would be the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion. Another characteristic cleavage could involve the ethoxy group or the propanone side chain.

Table 2: Predicted Major Mass Fragments of this compound

Fragment Ion Structure Cleavage Type Predicted m/z
[M - CH₂CH₃]⁺ Alpha-cleavage 181.0374
[M - C(O)CH₂CH₃]⁺ Acyl group loss 153.0527

This interactive table details the plausible fragmentation ions that aid in confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for structural assignment. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, integration (for ¹H), and multiplicity (for ¹H) reveal its electronic environment and neighboring atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethoxy group (a quartet and a triplet), the propanone side chain (a quartet and a triplet), the aromatic protons, and the thiol proton. The ¹³C NMR spectrum would similarly show unique signals for each of the 11 carbon atoms, including the characteristic downfield signal of the carbonyl carbon.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Propanone -CH₃ ~1.1 - 1.3 Triplet (t) 3H
Ethoxy -CH₃ ~1.4 - 1.6 Triplet (t) 3H
Propanone -CH₂- ~2.9 - 3.1 Quartet (q) 2H
Thiol -SH ~3.4 - 3.8 Singlet (s) 1H
Ethoxy -CH₂- ~4.0 - 4.2 Quartet (q) 2H

This interactive table presents the anticipated ¹H NMR data for structural assignment.

Table 4: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (δ, ppm)
Propanone -CH₃ ~8 - 12
Ethoxy -CH₃ ~14 - 16
Propanone -CH₂- ~35 - 40
Ethoxy -CH₂- ~63 - 66
Aromatic C-H ~115 - 125
Aromatic C-S ~130 - 135
Aromatic C-C(O) ~138 - 142
Aromatic C-O ~158 - 162

This interactive table provides the expected chemical shift ranges for the carbon atoms in the molecule.

While 1D NMR provides primary assignments, 2D NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings (typically over two to three bonds). For this molecule, COSY would show correlations between the methyl and methylene (B1212753) protons within the ethoxy group, and separately within the propanone group.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum would show a correlation from the propanone -CH₂- protons to the carbonyl carbon and to the aromatic carbon at position 1, confirming the attachment of the side chain to the phenyl ring.

The rotation around single bonds in a molecule is not always free. In aryl ketones, rotation around the aryl-carbonyl bond can be hindered, leading to different stable conformations (conformers) that may interconvert. unibas.it Dynamic NMR, which involves acquiring spectra at various temperatures (Variable Temperature NMR), is the technique used to study such phenomena.

For this compound, restricted rotation around the C(aryl)-C(O) bond could exist. At low temperatures, this rotation might be slow on the NMR timescale, potentially causing signals for the aromatic protons to broaden or even split into separate signals for each conformer. As the temperature is raised, the rate of rotation increases, leading to a coalescence of these signals into a time-averaged single peak. By analyzing the changes in the spectral lineshape with temperature, the energy barrier for this rotational process can be calculated, providing valuable insight into the molecule's conformational dynamics. unibas.it

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of molecules. These methods are instrumental in identifying the functional groups present in a molecule, thereby offering a "molecular fingerprint." For this compound, these techniques are crucial for confirming the presence of its key functional groups: a carbonyl group, a thiol group, and an ether linkage.

The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to its distinct functional moieties.

Carbonyl Group (C=O): The propan-1-one chain results in a strong, sharp absorption band in the IR spectrum, typically appearing in the region of 1680-1715 cm⁻¹. This band is due to the C=O stretching vibration and is one of the most prominent features in the spectrum. In Raman spectroscopy, the carbonyl stretch also gives rise to a strong, polarized band.

Thiol Group (S-H): The mercapto substituent is identifiable by a weak absorption band in the IR spectrum for the S-H stretching vibration, which typically appears around 2550-2600 cm⁻¹. This peak is often weak and can sometimes be difficult to discern. However, the S-H stretching vibration generally produces a more intense and easily identifiable band in the Raman spectrum.

Ether Group (C-O-C): The ethoxy group features an aromatic ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1200-1275 cm⁻¹. The symmetric stretching vibration would appear in the region of 1020-1075 cm⁻¹. These bands are also observable in the Raman spectrum.

The presence of the aromatic ring would also be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) and Raman Spectroscopy Data for Key Functional Groups

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Carbonyl (C=O) Stretching 1680-1715 1680-1715 Strong
Thiol (S-H) Stretching 2550-2600 2550-2600 Weak (IR), Strong (Raman)
Ether (Ar-O-C) Asymmetric Stretching 1200-1275 1200-1275 Strong
Ether (Ar-O-C) Symmetric Stretching 1020-1075 1020-1075 Moderate
Aromatic (C=C) Stretching 1450-1600 1450-1600 Moderate to Strong
Aromatic (C-H) Stretching 3000-3100 3000-3100 Moderate

Beyond the identification of individual functional groups, the complete IR and Raman spectra provide a unique "molecular fingerprint" for this compound. The fingerprint region, typically from 400 to 1500 cm⁻¹, contains a complex pattern of peaks arising from various bending, rocking, and wagging vibrations of the entire molecular skeleton. This complex pattern is highly specific to the molecule's structure, and any slight variation in the structure would lead to a different fingerprint. By comparing the experimental spectrum with a reference or a theoretically calculated spectrum, the identity and purity of the compound can be unequivocally confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the carbonyl, ethoxy, and mercapto groups as substituents on the phenyl ring influences the energy of the electronic transitions. The main electronic transitions observed would be:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These typically result in strong absorption bands. For substituted benzenes, two such bands are often observed: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm).

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl and ether groups, or the sulfur of the thiol group) to a π* antibonding orbital of the aromatic ring or the carbonyl group. These transitions are typically weaker in intensity compared to π → π* transitions and appear at longer wavelengths.

The solvent used for the analysis can also influence the position and intensity of these absorption bands.

Table 2: Predicted UV-Vis Spectroscopic Data

Electronic Transition Predicted Wavelength (λmax) Molar Absorptivity (ε) Chromophore
π → π* (E2-band) ~220 nm High Substituted Phenyl Ring
π → π* (B-band) ~270 nm Moderate Substituted Phenyl Ring
n → π* >300 nm Low Carbonyl, Ether, Thiol

UV-Vis spectroscopy can be a valuable tool for monitoring the progress of reactions involving this compound. For instance, if the thiol group undergoes oxidation to form a disulfide, the UV-Vis spectrum would change, allowing for the reaction to be followed in real-time.

Furthermore, this technique could potentially be used to study tautomeric forms of the molecule, such as keto-enol tautomerism. Although the equilibrium for simple ketones lies heavily towards the keto form, the presence of the aromatic ring and other substituents might influence this equilibrium. Any significant presence of the enol tautomer would result in a different UV-Vis absorption profile, which could be detected and quantified.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.

The technique involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which in turn reveals the exact positions of each atom. This analysis would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C=O, C-S, C-O) and bond angles within the molecule.

Conformation: The preferred spatial arrangement of the ethoxy and propanone side chains relative to the phenyl ring.

Intermolecular interactions: Information on how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the thiol group or other weak intermolecular forces.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Determination of Absolute and Relative Configuration

The presence of a stereocenter at the second carbon of the propan-1-one chain means that this compound exists as a pair of enantiomers. Determining the absolute configuration—the precise spatial arrangement of atoms at this chiral center (designated as R or S)—is fundamental for understanding its chemical and biological properties. Several powerful techniques can be employed for this purpose.

X-ray Crystallography: This is considered the gold standard for determining molecular structure. purechemistry.orgnih.gov To determine the absolute configuration of a light-atom molecule like this one, it is often necessary to co-crystallize it with a chiral auxiliary of known absolute configuration. nih.gov The resulting diastereomeric salt or derivative allows for the determination of the relative configuration of the entire unit, and by extension, the absolute configuration of the target molecule. Alternatively, if a suitable single crystal of one enantiomer can be grown, anomalous dispersion methods, particularly utilizing the scattering from the sulfur atom, can definitively establish the absolute configuration. thieme-connect.de

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It provides a distinct spectrum for each enantiomer. By comparing the experimentally measured VCD spectrum with quantum chemical spectra calculated using methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned without the need for crystallization. spark904.nl This is particularly valuable for samples that are oils or are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can resolve this. researchgate.net For instance, reacting the compound with a CDA, such as Mosher's acid, creates diastereomers which exhibit distinct NMR spectra. The differences in chemical shifts of the protons near the stereocenter can be analyzed to deduce the absolute configuration. researchgate.net

Table 1: Illustrative Vibrational Circular Dichroism (VCD) Data for Configurational Assignment This table presents hypothetical data to illustrate the comparison between experimental and calculated spectra for assigning the absolute configuration of this compound.

Wavenumber (cm⁻¹) Experimental VCD (ΔA x 10⁻⁵) Calculated VCD for (R)-enantiomer Calculated VCD for (S)-enantiomer Assignment
1685 +2.5 +2.8 -2.8 C=O Stretch
1590 -1.8 -2.0 +2.0 Aromatic C=C Stretch
1450 +0.9 +1.1 -1.1 CH₃ Bend
1250 -3.2 -3.5 +3.5 C-O-C Stretch

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. Understanding this crystal packing is crucial as it influences physical properties like melting point, solubility, and stability. Single-crystal X-ray diffraction is the definitive technique for this analysis. nih.govnih.gov

The structure of this compound allows for several types of interactions:

Hydrogen Bonding: The mercapto group (S-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and ethoxy oxygen are potential acceptors.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that is significant in stabilizing the crystal lattice.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or the π-system of the aromatic ring as acceptors are also expected. rsc.org

Table 2: Hypothetical Hirshfeld Surface Analysis Summary for this compound This table provides an example of the quantitative data obtained from a Hirshfeld analysis, showing the relative contributions of different intermolecular contacts to the crystal packing.

Interaction Type Percentage Contribution (%) Description
H···H 45.5 Represents the largest contribution, typical for organic molecules.
C···H / H···C 22.0 Indicates C-H···π and other van der Waals contacts.
O···H / H···O 18.5 Primarily due to C-H···O hydrogen bonds involving carbonyl and ethoxy groups.
S···H / H···S 8.5 Corresponds to S-H···O or S-H···S hydrogen bonds.
C···C 4.0 Suggests the presence of π-π stacking interactions.
Other 1.5 Miscellaneous contacts.

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, quantifying its purity, and identifying any related impurities. The choice of technique depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. mtu.edu Due to the polar mercapto group and a moderate molecular weight, direct analysis of this compound by GC may be challenging, potentially leading to poor peak shape. Derivatization, for instance by converting the mercapto group to a less polar silyl (B83357) ether using an agent like BSTFA, can significantly improve chromatographic performance. nih.gov A flame ionization detector (FID) would provide a general response, while a sulfur chemiluminescence detector (SCD) would offer high selectivity and sensitivity for this sulfur-containing molecule. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and versatile technique for the analysis of non-volatile or thermally labile compounds like aromatic ketones. epa.gov A reversed-phase method would be the standard approach. sigmaaldrich.comresearchgate.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water (often acidified with formic or acetic acid to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Detection is readily achieved using a UV-Vis detector, as the conjugated aromatic ketone system possesses a strong chromophore. auroraprosci.com

Table 3: Typical HPLC Method Parameters for Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 254 nm
Injection Volume 10 µL

Coupling with Mass Spectrometry (GC-MS, LC-MS) for Comprehensive Analysis

Coupling a chromatographic separation with mass spectrometry provides the highest level of analytical certainty by combining retention time data with mass information, enabling unequivocal identification of the target compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For a derivatized sample, GC-MS analysis would yield a mass spectrum for the peak at the characteristic retention time. matec-conferences.org The spectrum would show the molecular ion, confirming the molecular weight of the derivative, and a specific fragmentation pattern that serves as a chemical fingerprint. The presence of sulfur is readily confirmed by the characteristic isotopic pattern (an M+2 peak with ~4% the intensity of the molecular ion peak). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound. nih.gov Using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the analysis provides the accurate mass of the molecule, confirming its elemental composition. mdpi.com Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to reveal structural details, allowing for the confident identification of isomers and metabolites. unipd.itacs.org

Table 4: Expected Mass Spectrometry Data for this compound

Analysis Type Ionization Mode Expected m/z (ion) Key Fragment Ions (m/z) Information Provided
LC-MS ESI (+) 225.09 [M+H]⁺ 197, 169, 137 Molecular weight confirmation, loss of C₂H₄ (ethylene), loss of C₂H₅CO (propanoyl group).
LC-MS ESI (-) 223.07 [M-H]⁻ 195, 167 Molecular weight confirmation, loss of C₂H₄, subsequent loss of CO.
GC-MS (as TMS derivative) EI (+) 296 [M]⁺• 267, 195 Molecular weight of derivative, loss of CH₃, fragmentation of the TMS-protected aromatic core.

Insufficient Information Available for "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information available for the chemical compound “this compound.” The search did not yield sufficient detailed research findings to fulfill the requirements of the requested article, which was to be structured around its potential applications in advanced chemical synthesis and materials science.

The performed searches for this specific compound and its applications in areas such as being a precursor for pharmaceuticals and agrochemicals, an intermediate in specialty chemicals, its role in polymer chemistry, or its use as a chemical probe did not provide the necessary in-depth information. The search results primarily identified structurally related but distinct compounds, including:

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one

1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one

3-bromo-1-(3-ethoxy-5-mercaptophenyl)-1-propanone

Various other derivatives with different functional groups or substitution patterns.

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Potential Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Chemical Probe for Fundamental Research

Designing Tools for Mechanistic Studies in Organic Reactions

The reactivity of the mercapto (-SH) and carbonyl (C=O) groups, along with the electronic effects of the ethoxy (-OEt) group on the phenyl ring, makes this compound a potentially valuable tool for elucidating organic reaction mechanisms. The thiol group can participate in radical reactions or act as a nucleophile. The ketone functionality can undergo a variety of nucleophilic additions and condensations. The ethoxy group, being an electron-donating group, would influence the reactivity of the aromatic ring and the other functional groups.

By strategically modifying these functional groups, researchers could probe the steric and electronic requirements of a reaction, track the movement of atoms through isotopic labeling, or trap reactive intermediates.

Development of Fluorescent or Spin-Labeled Analogs for Research Purposes

The aromatic core of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one serves as a suitable platform for the attachment of fluorophores or spin labels. The mercapto group, in particular, offers a reactive handle for conjugation with various reporting molecules.

Fluorescent Analogs: By reacting the thiol group with a fluorescent tag (e.g., a maleimide-functionalized fluorophore), a fluorescent analog of the parent compound can be synthesized. Such molecules are instrumental in bio-imaging, allowing for the visualization of biological processes and the localization of target molecules within cells.

Spin-Labeled Analogs: Similarly, the introduction of a stable radical, such as a nitroxide, via the thiol group would yield a spin-labeled analog. These are crucial for studies using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that provides detailed information about the structure and dynamics of molecules.

Exploration in Ligand Design and Catalytic Systems

The presence of both a soft donor atom (sulfur) and a hard donor atom (oxygen) in this compound suggests its potential as a versatile ligand in coordination and organometallic chemistry.

Potential as a Ligand in Organometallic Chemistry

The thiol group can readily deprotonate to form a thiolate, which is an excellent ligand for a wide range of metal ions. The carbonyl oxygen can also coordinate to metal centers, potentially leading to the formation of chelate complexes. This bidentate S,O-coordination could stabilize various metal oxidation states and geometries, making it a candidate for applications in catalysis and materials science.

Role in Supporting Novel Catalytic Transformations

Metal complexes featuring ligands derived from this compound could exhibit novel catalytic activities. The electronic properties of the ligand, tunable by modifying the substituents on the phenyl ring, could influence the reactivity of the metal center. For instance, such catalysts could be explored for cross-coupling reactions, hydrogenations, or oxidations, where the precise electronic environment of the metal is crucial for catalytic efficiency.

Advancements in Organic Synthesis Methodologies

While specific synthetic applications of this compound are not documented, its structure lends itself to the development of new synthetic methods.

Application in Novel Reaction Development

The multifunctionality of this compound makes it an interesting substrate for exploring new reactions. For example, intramolecular reactions between the thiol and ketone groups could lead to the formation of heterocyclic compounds. Furthermore, the aromatic ring could be a platform for developing new C-H activation or functionalization methodologies, guided by the directing effects of the existing substituents. The development of efficient and selective transformations on such a scaffold would represent a significant advancement in synthetic organic chemistry.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scholarly articles, research data, and publications, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its potential applications in advanced chemical synthesis, materials science, or its contribution to sustainable chemistry as requested.

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Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one, and what are the critical reaction conditions to consider?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., propan-1-one derivative) reacts with an aldehyde under acidic or basic conditions. Critical factors include protecting the thiol (-SH) group during synthesis to prevent oxidation, as mercapto groups are prone to dimerization. Solvent choice (e.g., ethanol or dichloroethane) and temperature control are vital to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can identify the ethoxy group (δ ~1.3–1.5 ppm for -CH3_3, δ ~3.5–4.0 ppm for -OCH2_2) and the mercapto proton (δ ~1.5–2.5 ppm, though often broad due to exchange). Aromatic protons in the 6.5–7.5 ppm range confirm the substituted phenyl ring.
  • IR : Stretching vibrations for C=O (~1700 cm1^{-1}), C-O-C (~1250 cm1^{-1}), and S-H (~2550 cm1^{-1}) are key.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) should match the molecular weight (calculated as 224.3 g/mol). High-resolution MS can distinguish isotopic patterns .

Q. What crystallization methods are suitable for obtaining high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation of a saturated solution in a mixed solvent system (e.g., ethanol/diethyl ether) is effective. For thiol-containing compounds, inert atmospheres (N2_2/Ar) prevent oxidation. Use of crystallization trays with controlled humidity and temperature (e.g., 4°C) enhances crystal growth. Software like SHELXL or WinGX can refine crystallographic data, particularly for resolving twinning or disorder .

Advanced Research Questions

Q. How can computational methods predict the reactivity of ethoxy and mercapto substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. For example:

  • The mercapto group may act as a hydrogen bond donor, influencing intermolecular interactions.
  • Ethoxy groups contribute to lipophilicity (logP ~2.5), predicted via software like Molinspiration.
  • Solvent effects (e.g., polarizable continuum models) refine reactivity predictions .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

  • Methodological Answer :

  • NMR Discrepancies : Use dynamic NMR to assess rotational barriers of the ethoxy group or tautomerization of the mercapto group.
  • IR Mismatches : Compare experimental spectra with simulated spectra from vibrational frequency calculations (e.g., using Gaussian).
  • Crystallographic Validation : Overlay DFT-optimized geometries with X-ray structures to validate bond lengths/angles. Tools like Mercury or ORTEP-3 facilitate visualization .

Q. What functional group modifications are promising for SAR studies, and how is synthetic feasibility assessed?

  • Methodological Answer :

  • Modifications : Replace the ethoxy group with methoxy or hydroxyl to study electronic effects. Substitute the mercapto group with methylthio (-SCH3_3) to enhance stability.
  • Feasibility : Retrosynthetic analysis using software (e.g., Synthia) identifies viable routes. Evaluate protecting groups (e.g., Ac for -SH) and reaction yields via small-scale trials. High-throughput screening (HTS) can prioritize derivatives for biological testing .

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